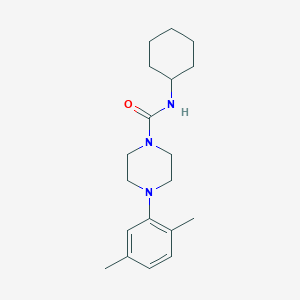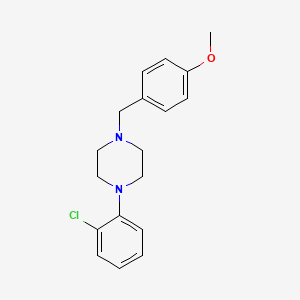
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a small molecule compound that has shown promising results in scientific research applications. EMG-1 is a potent inhibitor of the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins.
Mécanisme D'action
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide inhibits the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins. This mechanism of action has been shown to be effective in targeting specific proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the cell cycle by downregulating cyclin D1 and upregulating p21 and p27. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Furthermore, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule compound that is easy to synthesize and modify. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in targeting specific proteins that are involved in the development and progression of various diseases. However, there are also some limitations to using N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, including identifying its target proteins and downstream signaling pathways. Another direction is to optimize the synthesis of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide to improve its solubility and bioavailability. Moreover, future studies could investigate the potential therapeutic applications of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in other diseases, such as autoimmune diseases and metabolic disorders. Finally, future studies could investigate the potential side effects of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in animal models and in clinical trials.
In conclusion, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule compound that has shown promising results in scientific research applications. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and its potential side effects.
Méthodes De Synthèse
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethoxyaniline with methylsulfonyl chloride to form N-(2-ethoxyphenyl)-N-methylsulfonylacetamide. This compound is then treated with thionyl chloride to yield N-(2-ethoxyphenyl)-N-methylsulfonylchloroacetamide. The final step involves the reaction of N-(2-ethoxyphenyl)-N-methylsulfonylchloroacetamide with glycine methyl ester hydrochloride to form N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-8-6-5-7-10(11)14(19(3,16)17)9-12(15)13-2/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHWAHGPTXIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethoxyphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)







![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)